(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid
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Overview
Description
(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentyl group, a phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid typically involves the use of chiral building blocks and stereoselective reactions. One common method is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like lithium diisopropylamide (LDA) for deprotonation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated morpholine derivatives.
Scientific Research Applications
(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
4-Phenylmorpholine: Shares the morpholine and phenyl groups but lacks the cyclopentyl and carboxylic acid groups.
Uniqueness
(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid is unique due to its combination of a cyclopentyl group, a phenyl group, and a morpholine ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-cyclopentyl-3-phenylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c18-16(19)15-14(12-6-2-1-3-7-12)17(10-11-20-15)13-8-4-5-9-13/h1-3,6-7,13-15H,4-5,8-11H2,(H,18,19) |
InChI Key |
AFJZBKCVTJEJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCOC(C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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